Nonyl nonan-1-oate
Description
Properties
IUPAC Name |
nonyl nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-7-9-11-13-15-17-20-18(19)16-14-12-10-8-6-4-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDHABCVIVMHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007487 | |
| Record name | Nonyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87310-12-1 | |
| Record name | Nonanoic acid, nonyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87310-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonyl nonan-1-oate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087310121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonyl nonan-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Process Optimization for Nonyl Nonan 1 Oate
Esterification Pathways for Nonyl Nonan-1-oate: Mechanistic Insights
The synthesis of this compound is primarily achieved through esterification, a fundamental reaction in organic chemistry. ontosight.ai The specific pathway and catalytic system employed have profound impacts on reaction efficiency, selectivity, and environmental footprint.
Acid-Catalyzed Esterification (e.g., Fischer Esterification)
The most conventional and widely practiced method for synthesizing esters like this compound is the Fischer-Speier esterification. researchgate.net This equilibrium-controlled reaction involves the direct esterification of a carboxylic acid (nonanoic acid) with an alcohol (1-nonanol) in the presence of an acid catalyst. masterorganicchemistry.comoperachem.com
The mechanism of Fischer esterification is a classic example of nucleophilic acyl substitution. libretexts.org The process is initiated by the protonation of the carbonyl oxygen of nonanoic acid by the catalyst (e.g., H₂SO₄, p-TsOH). masterorganicchemistry.com This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the weakly nucleophilic hydroxyl group of 1-nonanol. libretexts.org The subsequent formation of a tetrahedral intermediate is followed by a series of proton transfers, which converts one of the hydroxyl groups into a much better leaving group: water. masterorganicchemistry.com Elimination of a water molecule and final deprotonation of the resulting oxonium ion yields the final product, this compound. masterorganicchemistry.com
Given the reversible nature of the reaction, Le Chatelier's principle is applied to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com This is typically achieved in two ways:
Using a large excess of one of the reactants, usually the more cost-effective 1-nonanol. masterorganicchemistry.com
Continuously removing water from the reaction mixture as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. operachem.com
The reverse reaction, acid-catalyzed hydrolysis, follows the exact reverse mechanistic pathway. libretexts.orgucoz.com
Exploration of Alternative Catalytic Systems
While effective, traditional homogeneous acid catalysis presents challenges related to catalyst separation, reactor corrosion, and waste generation. This has spurred research into alternative, more sustainable catalytic systems.
Enzymatic Catalysis: Biocatalysis using lipases has emerged as a powerful green alternative for ester synthesis. scielo.br Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB, often commercialized as Novozym 435) and lipases from Rhizomucor miehei, are highly effective for producing esters under mild conditions. scielo.br These enzymatic reactions can be conducted as direct esterifications or as transesterification reactions, for instance, between methyl nonanoate (B1231133) and 1-nonanol. Key advantages include high selectivity, operation at lower temperatures (typically 30-50°C), and the ability to perform reactions in solvent-free systems, which significantly improves the process's green credentials. omicsonline.org
Heterogeneous Acid Catalysts: To bridge the gap between the efficacy of acid catalysis and the need for easier processing, solid acid catalysts have been investigated. Ion-exchange resins, such as Amberlite IR-120, serve as heterogeneous catalysts that can be easily filtered off from the reaction mixture and potentially reused. researchgate.net Studies on the esterification of nonanoic acid with 2-ethylhexanol have shown that the reaction mechanism and activation energy are the same when catalyzed by Amberlite IR-120 as they are with homogeneous sulfuric acid, confirming its viability as a recyclable alternative. researchgate.net
Ionic Liquids: Ionic liquids have been explored as dual-purpose catalyst-solvent systems for esterification. arkat-usa.org For example, certain triethylammonium (B8662869) salts have demonstrated high catalytic activity in the esterification of carboxylic acids with alcohols, achieving high yields. arkat-usa.org A significant benefit is the potential for recycling the ionic liquid after simple separation from the product layer, aligning with green chemistry principles. arkat-usa.org
| Catalytic System | Catalyst Example | Typical Temperature | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High (Reflux) | Low cost, high reaction rate, well-established. masterorganicchemistry.com | Corrosive, difficult to separate, generates acidic waste. researchgate.net |
| Enzymatic (Biocatalysis) | Immobilized Lipase (e.g., Novozym 435) | Mild (30-60°C) | High selectivity, mild conditions, low waste, reusable. omicsonline.org | Higher catalyst cost, slower reaction rates. |
| Heterogeneous Acid | Amberlite IR-120 | Moderate to High | Easily separated and recycled, non-corrosive. researchgate.net | Potentially lower activity than homogeneous catalysts. |
Scalability and Industrial Synthesis Considerations for this compound Production
The commercial production of this compound relies on robust and scalable synthetic processes, with Fischer esterification being the dominant method due to its cost-effectiveness and reliability on a large scale. masterorganicchemistry.comatamanchemicals.com Industrial synthesis can be carried out in either batch or continuous reactors, with the choice depending on production volume and operational flexibility. atamanchemicals.com
A typical industrial batch process for a similar ester involves several key steps:
Reactor Charging: A jacketed reactor is charged with nonanoic acid and a molar excess of 1-nonanol (e.g., a 1:1.2 ratio) to shift the equilibrium.
Catalyst Addition: A small weight percentage of an acid catalyst, such as sulfuric acid (e.g., 1-2 wt%), is added.
Reaction: The mixture is heated under an inert nitrogen atmosphere to reflux temperatures (e.g., 70-150°C, depending on the setup) while being continuously agitated. atamankimya.com Water produced during the reaction is constantly removed via a Dean-Stark trap to drive the reaction to completion.
Neutralization: Once the reaction reaches the desired conversion level (monitored by techniques like gas chromatography), the mixture is cooled, and the acid catalyst is neutralized with a basic solution, such as aqueous sodium bicarbonate.
Purification: The crude ester is purified to remove unreacted starting materials, the neutralized catalyst, and any byproducts. This is typically achieved through washing followed by vacuum distillation, which yields the final high-purity this compound.
Modern industrial processes can achieve high yields, often in the range of 90-95%. atamanchemicals.com Optimization of parameters like temperature, catalyst load, and reactant ratio is crucial for maximizing throughput and minimizing costs.
Integration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry provide a framework for making the synthesis of this compound more sustainable. imist.ma
Atom Economy: The Fischer esterification reaction is inherently atom-economical, as its only theoretical byproduct is water. The atom economy, a concept developed by Barry Trost, is high for this reaction. acs.org
Catalysis: The use of catalytic, rather than stoichiometric, reagents is a core principle. acs.org Both acid and enzyme catalysts fit this model. The move towards heterogeneous catalysts like immobilized enzymes or solid acids further enhances sustainability by simplifying catalyst recovery and reuse, thereby preventing waste. researchgate.net
Renewable Feedstocks: Both precursors for this compound can be sourced from renewable materials. Nonanoic acid, also known as pelargonic acid, occurs naturally and can be produced industrially by the ozonolysis of oleic acid, which is abundant in vegetable and animal fats. atamanchemicals.comnih.gov 1-Nonanol can also be produced via bio-based pathways, although these routes are still emerging. bloomtechz.com
| Green Chemistry Principle | Relevance to this compound Synthesis |
|---|---|
| Prevention of Waste | Using highly selective catalysts like lipases minimizes byproduct formation. imist.ma |
| Atom Economy | Fischer esterification has a high atom economy, with water as the only byproduct. acs.org |
| Use of Catalysis | Both acid and enzyme catalysts are used, with recyclable heterogeneous catalysts being the greener option. solubilityofthings.com |
| Energy Efficiency | Enzymatic synthesis operates at lower temperatures, reducing energy demand compared to traditional methods. omicsonline.orgsolubilityofthings.com |
| Renewable Feedstocks | Nonanoic acid can be derived from oleic acid, a bio-based resource. atamanchemicals.com |
Analysis of Reaction Kinetics and Thermodynamics in this compound Formation
The formation of this compound is an equilibrium-limited process, making an understanding of its kinetics and thermodynamics essential for process optimization. researchgate.net
Thermodynamics: The esterification reaction is typically reversible and slightly exothermic. The primary thermodynamic barrier is to overcome the equilibrium limitations. As dictated by the Gibbs free energy equation (ΔG = ΔH - TΔS), the reaction must be manipulated to favor a negative ΔG for spontaneous product formation. This is achieved by increasing the temperature to enhance the rate and, more importantly, by continuously removing one of the products (water), which shifts the equilibrium position to the right in accordance with Le Chatelier's principle.
Kinetics: The rate of ester formation is a function of several interdependent variables. Kinetic studies, often performed on analogous esters, provide insight into optimizing these parameters.
Temperature: Increasing the temperature generally accelerates the reaction rate. However, for reversible reactions, it also affects the equilibrium constant. For enzymatic catalysis, there is an optimal temperature (e.g., 30-50°C) at which the lipase exhibits maximum activity; temperatures above this optimum can lead to denaturation and a rapid loss of catalytic function. omicsonline.org
Catalyst Concentration: The reaction rate is typically proportional to the catalyst concentration up to a certain point. For acid catalysis, a loading of 1-2 wt% is common. In lipase-catalyzed systems, increasing the enzyme amount boosts the conversion rate until substrate limitation or mass transfer issues cause the rate to plateau. scielo.br
Molar Ratio of Reactants: Employing an excess of 1-nonanol increases the probability of collisions between the reactants, thereby increasing the forward reaction rate. However, an extremely large excess may complicate downstream purification and increase raw material costs.
| Parameter | Optimal Range (Example) | Impact on Yield / Rate |
|---|---|---|
| Temperature (Acid Catalysis) | 60–80°C | Higher temperature accelerates kinetics. |
| Temperature (Enzyme Catalysis) | 30-50°C | Yield increases up to an optimum, then decreases due to enzyme denaturation. omicsonline.org |
| Molar Ratio (Acid:Alcohol) | 1:1.2 | Excess alcohol shifts equilibrium, increasing yield. |
| Catalyst Loading (H₂SO₄) | 1–2 wt% | Increases rate up to an optimal point. |
| Reaction Time (Acid Catalysis) | 4–6 hours | Yield plateaus after equilibrium is reached. |
By carefully controlling these kinetic and thermodynamic factors, the synthesis of this compound can be optimized for high yield, purity, and efficiency, meeting the demands of its various industrial applications.
Chemical Reactivity and Degradation Pathways of Nonyl Nonan 1 Oate
Oxidation Reactions of Nonyl Nonan-1-oate: Mechanistic Investigations
The oxidation of esters like this compound is not as common as other transformations, but it can occur under specific conditions. The long alkyl chains are generally resistant to oxidation, but the positions alpha to the ester oxygen or carbonyl group can be susceptible to attack.
Information specific to the oxidation of this compound is limited; however, general principles of ester oxidation and data on related compounds like 8-methylnonyl nonanoate (B1231133) suggest that strong oxidizing agents are required. atamankimya.com Reagents such as potassium permanganate (B83412) can be used for the oxidation of esters. The reaction likely proceeds via a free-radical mechanism, particularly at elevated temperatures, leading to a complex mixture of products including shorter-chain carboxylic acids, ketones, and aldehydes through cleavage of the C-H bonds along the alkyl chains. In biological systems, long-chain fatty acid esters can be involved in metabolic oxidation pathways. nih.gov For instance, enzymatic ω-oxidation can introduce a hydroxyl group at the terminal methyl group of a fatty acid chain, which can then be further oxidized to a dicarboxylic acid. d-nb.inforesearchgate.net
A study on the oxidation of long-chain fatty alcohols (C8+), the precursors to these esters, shows that selective oxidation can yield aldehydes, acids, and even esters, highlighting the feasibility of such reactions under controlled catalytic conditions. csic.es
Table 1: General Oxidation Reactions of Long-Chain Esters
| Oxidizing Agent | Potential Products | Reaction Conditions |
| Strong Oxidants (e.g., KMnO₄) | Shorter-chain carboxylic acids, ketones, CO₂ | Vigorous conditions |
| Catalytic Oxidation (e.g., with O₂) | Hydroperoxides, ketones, aldehydes | Metal catalyst, elevated temperature |
| Enzymatic Oxidation (e.g., ω-oxidation) | ω-hydroxy esters, dicarboxylic acid monoesters | Biocatalytic, specific enzymes |
Reduction Reactions of this compound: Synthetic Applications
The reduction of esters is a fundamental transformation in organic synthesis, primarily used to produce primary alcohols. This compound can be reduced to yield two molecules of nonan-1-ol (B41252).
The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). rroij.comwikipedia.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution. A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. dalalinstitute.com This forms a tetrahedral intermediate which then collapses, eliminating the nonyloxide (CH₃(CH₂)₈O⁻) leaving group to form nonanal, an aldehyde. The aldehyde is immediately reduced further by another hydride equivalent to form the corresponding primary alcohol, nonan-1-ol. The displaced nonyloxide is protonated during the aqueous workup step to also give nonan-1-ol. masterorganicchemistry.com Due to the high reactivity of LiAlH₄, this reaction must be carried out in anhydrous ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comchem-station.com
Another, older method is the Bouveault-Blanc reduction, which uses metallic sodium in an alcohol solvent like ethanol. wikipedia.orgalfa-chemistry.com This method also cleaves the ester to produce the primary alcohol, but it is largely obsolete due to the development of hydride-based reagents. wikipedia.org
The primary synthetic application of this reaction is the production of long-chain fatty alcohols, such as nonan-1-ol, which are valuable intermediates in the production of detergents, plasticizers, and cosmetics. rroij.comlibretexts.org
Table 2: Reagents for Reduction of this compound
| Reagent | Product(s) | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | Nonan-1-ol | Anhydrous ether or THF, followed by aqueous workup |
| Sodium (Na) metal and Ethanol (EtOH) | Nonan-1-ol | Refluxing ethanol |
Substitution Reactions of this compound: Functional Group Interconversions
Beyond reduction, the ester group of this compound can undergo other substitution reactions, allowing for the interconversion of functional groups. The most significant of these are transesterification and ammonolysis.
Transesterification involves the exchange of the alcohol moiety of an ester. cir-safety.org When this compound is reacted with a different alcohol (R'-OH) in the presence of an acid or base catalyst, the nonyl group is replaced by the new alkyl group (R'), yielding a new ester (nonyl R'-oate) and nonan-1-ol. google.com This reaction is an equilibrium process, and the outcome can be controlled by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org
Ammonolysis is a reaction with ammonia (B1221849) or a primary/secondary amine that converts the ester into an amide. wikipedia.org The reaction involves the nucleophilic attack of the nitrogen atom on the ester carbonyl carbon, displacing the nonyloxide group to form nonanamide (B72023) and nonan-1-ol. This reaction is generally slower than hydrolysis and may require elevated temperatures.
These substitution reactions are crucial for modifying the properties of the molecule, for instance, to produce different esters for specific lubricant or cosmetic applications, or to synthesize amides which are precursors for other chemical products.
Hydrolytic Stability and Mechanisms of Degradation for this compound
Hydrolysis is the cleavage of an ester by water, and for this compound, it results in the formation of nonanoic acid and nonan-1-ol. libretexts.org This reaction can be catalyzed by either acid or base and is a primary pathway for the degradation of the ester in aqueous environments.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄) and excess water, the reaction is the reverse of Fischer esterification. wikipedia.orglibretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, a molecule of nonan-1-ol is eliminated, and deprotonation of the resulting carbonyl yields nonanoic acid. The reaction is reversible and reaches an equilibrium. wikipedia.org
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and is a common degradation pathway in alkaline conditions. wikipedia.orgmasterorganicchemistry.com A hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon, forming a tetrahedral intermediate. ebsco.com This intermediate then expels the nonyloxide (CH₃(CH₂)₈O⁻) as the leaving group. The resulting nonanoic acid is immediately deprotonated by the strongly basic nonyloxide or another hydroxide ion to form the nonanoate salt. masterorganicchemistry.com This final acid-base step is essentially irreversible and drives the reaction to completion. masterorganicchemistry.com Saponification is the process used to make soaps from fats and oils, which are long-chain esters. ebsco.comwikipedia.org
Thermal Stability and Degradation Profiles of this compound under Varied Conditions
This compound is a relatively stable compound with a high boiling point, but it will decompose at elevated temperatures. atamankimya.com The thermal degradation of long-chain aliphatic esters can proceed through several mechanisms, depending on the conditions.
Under combustion or high-temperature pyrolysis, the primary decomposition products are carbon oxides (CO, CO₂). atamankimya.comaksci.com The degradation process generally involves complex free-radical chain reactions. dtic.mil
Another potential thermal degradation pathway for esters is ester pyrolysis , a type of elimination reaction. This reaction typically requires a β-hydrogen on the alkyl portion of the ester and proceeds through a cyclic six-membered transition state to yield an alkene and a carboxylic acid. organic-chemistry.org While this is a well-known pathway for smaller esters, its relevance for a long-chain ester like this compound is less defined, as it could theoretically occur at different positions along the nonyl chain.
Studies on the pyrolysis of biomass, which contains ester linkages, show that thermal decomposition leads to a variety of organic compounds, including acids, aldehydes, ketones, and hydrocarbons, indicating that the thermal breakdown of this compound would likely produce a complex mixture of smaller molecules through C-C and C-O bond cleavage. mdpi.com The flash point of this compound is reported to be around 158 °C, which indicates the temperature at which its vapors can ignite, providing a measure of its flammability and thermal stability. researchgate.net
Biological Interactions and Mechanistic Studies of Nonyl Nonan 1 Oate
Investigation of Nonyl Nonan-1-oate in Lipid Metabolism Research
Specific studies investigating the effects of this compound on lipid metabolism are not prominently available. Research on other lipid-like molecules, such as the endocrine disruptor nonylphenol, has shown significant alterations in lipid homeostasis, including increased lipid storage and changes to phospholipid profiles in organisms like Caenorhabditis elegans. nih.govnih.gov However, these findings are specific to nonylphenol and cannot be extrapolated to this compound.
Effects on Cellular Lipid Profiles and Homeostasis
There is no specific data from published research detailing how this compound affects cellular lipid profiles or the homeostatic mechanisms that regulate them. Studies on other lipid nanoparticles have shown that cellular uptake can modulate a cell's lipid composition, for instance by increasing the concentration of specific fatty acids in phospholipid and triacylglycerol fractions. nih.gov Whether this compound would produce similar effects is unknown.
Influence on Cell Membrane Fluidity and Functionality
The influence of this compound on cell membrane fluidity has not been specifically documented. In general, the fluidity of a cell membrane is influenced by the composition of its lipid tails. savemyexams.com Straight-chain saturated fatty acids tend to pack tightly, decreasing fluidity, while unsaturated or branched-chain fatty acids increase fluidity. savemyexams.comnih.gov As an ester of a saturated fatty acid (nonanoic acid) and a saturated alcohol (nonanol), it could theoretically integrate into the lipid bilayer, but its precise effect on fluidity and function remains unstudied.
Enzyme Activity Modulation by this compound
There is a lack of research into the modulation of enzyme activity by this compound.
Elucidation of Enzyme-Substrate Interactions
No studies have been found that elucidate the specific interactions between this compound and enzyme active sites. Enzyme-substrate interactions are highly specific, often involving a precise fit within an active site and a network of noncovalent interactions that stabilize the transition state of a reaction. libretexts.orgutdallas.edu Without experimental data, it is impossible to identify which enzymes, if any, this compound might interact with as a substrate, inhibitor, or modulator.
This compound Interactions with Biological Macromolecules
Direct research on the interactions between this compound and biological macromolecules like proteins, nucleic acids, or polysaccharides is not available. As a lipophilic molecule, it would be expected to associate with hydrophobic regions of macromolecules, such as the interior of proteins or lipid-binding domains. elifesciences.org Such interactions are fundamental to the function and transport of many lipids and lipid-soluble molecules, but the specifics for this compound have not been investigated.
Skin Compatibility and Protein Binding Research
The compatibility of this compound with the skin is a crucial aspect of its use in topical products. Long-chain fatty acid esters are generally considered to be mild and non-irritating. Research on related compounds suggests that their hydrophobic nature allows them to integrate into the lipid-rich environment of the stratum corneum, the outermost layer of the skin. This integration can help to maintain the skin's barrier function and provide emollient properties, resulting in moisturized and softened skin. researchgate.net
While direct studies on the protein binding of this compound in human skin are not extensively documented, research into the interaction of similar lipid molecules with skin proteins provides valuable insights. The cornified envelope of the epidermis contains proteins that are covalently bound to very long-chain fatty acids, forming a crucial component of the skin's barrier. biomolther.org It is plausible that this compound, as a long-chain ester, could interact non-covalently with proteins within the stratum corneum, such as keratin. These interactions would likely be hydrophobic in nature, influencing the structural integrity and permeability of the skin barrier.
Further research into the binding of odorant molecules by odorant-binding proteins (OBPs) in insects offers a model for understanding the non-covalent interactions of hydrophobic molecules like this compound. frontiersin.orgpsu.edu Studies have shown that the binding affinity of various odorants to OBPs is strongly correlated with their hydrophobicity. psu.edu This suggests that the primary forces governing the interaction of this compound with biological proteins would be hydrophobic interactions within binding pockets. frontiersin.org
Table 1: Research Findings on Skin and Protein Interactions of Related Esters
| Interaction Type | Subject of Study | Key Findings | Implication for this compound |
| Skin Permeation | Saturated long-chain esters of isopulegol | Enhanced drug transport by interacting with the polar domain of skin lipids. researchgate.net | Likely interacts with and modifies the properties of the skin's lipid barrier. |
| Protein Binding | ω-hydroxyceramides and involucrin (B1238512) (skin protein) | TGase 1 enzyme can form ester bonds between specific glutaminyl residues of involucrin and ω-hydroxyceramides. nih.gov | Suggests a potential for interaction with skin proteins, though likely non-covalent for this compound. |
| Odorant Binding | Various odorants and odorant-binding proteins | Binding affinity is correlated with the hydrophobicity and surface area of the ligand. psu.edu | Hydrophobic interactions are likely the primary driver of its binding to proteins. |
Analysis of Non-Covalent Interactions within Biological Systems
The biological effects of this compound are largely governed by non-covalent interactions. As a hydrophobic molecule, its behavior in aqueous biological environments is dominated by the hydrophobic effect, which drives it to associate with nonpolar structures like lipid membranes and the hydrophobic interiors of proteins. mit.edu
Within the lipid bilayer of cell membranes, this compound would likely partition into the hydrophobic core. This intercalation can disrupt the ordered packing of the phospholipid acyl chains, leading to an increase in membrane fluidity. snu.ac.kr The extent of this disruption would depend on the concentration of the ester. Such changes in membrane properties can have significant downstream effects on the function of membrane-bound proteins and signaling pathways. The whole bilayer arrangement is held together by non-covalent forces such as van der Waals and hydrophobic interactions. snu.ac.kr
The interaction of this compound with proteins is also expected to be mediated by non-covalent forces. Hydrophobic interactions would drive the nonyl and nonanoate (B1231133) chains into hydrophobic pockets of proteins, while van der Waals forces would contribute to the stability of the binding. mit.edu The ester group itself, being more polar, could potentially form hydrogen bonds with appropriate donor or acceptor groups on the protein surface or within the binding site. These non-covalent interactions are critical for the function of odorant-binding proteins that transport similar volatile compounds in insects. frontiersin.org
Role of this compound in Advanced Drug Delivery Systems
The physicochemical properties of this compound make it a candidate for use in advanced drug delivery systems, particularly for topical and transdermal applications. googleapis.com
Mechanisms of Enhanced Solubility and Bioavailability for Hydrophobic Compounds
A significant challenge in pharmaceutical formulation is the delivery of hydrophobic drugs, which have poor water solubility. google.com this compound, being a hydrophobic solvent, can act as a vehicle to dissolve and deliver such drugs. googleapis.com By solubilizing a hydrophobic active pharmaceutical ingredient (API) in an oil phase containing this compound, the concentration of the drug in the formulation can be increased, which in turn can enhance its thermodynamic activity and driving force for penetration into the skin. nih.gov
Furthermore, long-chain esters can act as penetration enhancers. The mechanism for this is believed to involve the disruption of the highly ordered lipid lamellae of the stratum corneum. researchgate.net By intercalating between the ceramides, cholesterol, and fatty acids of the skin's lipid barrier, this compound can increase the fluidity of the barrier and create defects in its structure, thereby increasing its permeability to the co-administered drug. This can lead to enhanced bioavailability of the drug at the target site.
Carrier Properties and Formulation Strategies in Pharmaceutical Research
This compound can be incorporated into various drug delivery formulations as a carrier or excipient. Its lipophilic nature makes it suitable for oil-in-water or water-in-oil emulsions, microemulsions, and nanoformulations such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). google.comnih.gov These formulations can improve the stability and aesthetic properties of topical products.
In self-emulsifying drug delivery systems (SEDDS), this compound could serve as a component of the oil phase. google.com SEDDS are anhydrous mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions or microemulsions upon contact with aqueous fluids, such as those in the gastrointestinal tract or on the skin surface. google.com This in-situ formation of an emulsion can improve the dissolution and absorption of poorly water-soluble drugs.
The choice of formulation strategy depends on the specific drug and the desired delivery profile. For sustained release, this compound could be incorporated into a lipid matrix that slows the diffusion of the drug. For enhanced penetration, it could be used in a microemulsion that maximizes the drug's solubility and contact with the skin.
Table 2: Formulation Strategies Involving Alkyl Esters
| Formulation Type | Role of Alkyl Ester | Potential Benefits |
| Topical Creams/Lotions | Emollient, Solvent | Improved skin feel, solubilization of hydrophobic actives. researchgate.net |
| Transdermal Patches | Penetration Enhancer | Increased drug flux across the stratum corneum. researchgate.net |
| Nanoemulsions/Microemulsions | Oil Phase Component | Enhanced solubility and bioavailability of poorly soluble drugs. google.comnih.gov |
| Solid Lipid Nanoparticles (SLNs) | Part of Lipid Matrix | Controlled drug release, improved stability. nih.gov |
Exploration of Antimicrobial Potentials and Solvent Properties of this compound in Biological Contexts
The antimicrobial activity of fatty acids and their esters is well-documented. nih.govscielo.br Medium-chain fatty acids and their corresponding esters are known to be effective against a broad spectrum of bacteria and fungi. nih.gov The mechanism of action is thought to involve the disruption of the cell membrane's lipid bilayer, leading to increased permeability and ultimately cell death. researchgate.net As a C18 ester (resulting from a C9 acid and a C9 alcohol), this compound falls into the category of long-chain fatty acid esters. While some studies suggest that antimicrobial activity peaks with medium-chain lengths, long-chain unsaturated fatty acid esters have also demonstrated potent antibacterial effects. nih.govjmb.or.kr The antimicrobial efficacy of these esters is influenced by the chain length of the fatty acid and the alcohol moiety. asm.org
In addition to any intrinsic antimicrobial activity, the solvent properties of this compound are relevant in biological contexts. Its ability to dissolve hydrophobic compounds means it can act as a carrier for other antimicrobial agents, potentially enhancing their efficacy by improving their penetration into microbial biofilms or cell membranes. In industrial applications, such as in oil and gas wells, similar esters are used as solvents in microemulsions to modify interfacial tension, a property that could also be relevant to disrupting biological interfaces like cell membranes. google.com
Environmental Fate and Ecotoxicological Research on Nonyl Nonan 1 Oate
Ecotoxicological Assessment Methodologies for Nonyl Nonan-1-oate
Development of Frameworks for Ecological Impact Prediction
The prediction of the ecological impact of chemical substances like this compound is increasingly guided by structured frameworks that aim to generate reliable data without necessitating animal testing for every compound. For long-chain aliphatic esters (LCAE), a category to which this compound belongs, regulatory bodies such as the European Chemicals Agency (ECHA) advocate for the use of grouping and read-across approaches. europa.eu This strategy is outlined in Regulation (EC) No 1907/2006 (REACH), which permits generating information through means other than direct testing, provided that the conditions in Annex XI of the regulation are met. europa.eu
The fundamental premise of this framework is that the physicochemical, toxicological, and ecotoxicological properties of substances within a defined category are likely to be similar or follow a regular, predictable pattern as a result of structural similarity. europa.euindustrialchemicals.gov.au The LCAE category includes mono-esters of fatty acids (C8-C22) and fatty alcohols (C8-C22). europa.eu The properties of these esters, such as their low water solubility (<1 mg/L) and high octanol-water partition coefficient (log Kow), change in a predictable manner with variations in carbon chain length. industrialchemicals.gov.auindustrialchemicals.gov.au
The framework for predicting ecological impact involves these key steps:
Substance Grouping: Chemicals are grouped into a category based on shared structural features and functional groups. industrialchemicals.gov.au For this compound, this includes being a mono-ester with a specific carbon chain length. This grouping is justified by demonstrating a consistent pattern in the changing potency of properties across the category. europa.eu
Data Gap Filling via Read-Across: When experimental data for a specific "target" substance like this compound is unavailable, data from one or more "source" substances within the same group is used to predict the target's properties. industrialchemicals.gov.au The source substance(s) chosen are typically the ones most structurally similar to the target. europa.eu This approach is used to assess physicochemical properties, environmental fate, and ecotoxicity. europa.eu
Hypothesis Definition: A clear hypothesis is established for the grouping and read-across. For example, for alcohol ethoxylates, a similar group of substances, the hypothesis is that ecotoxicity changes predictably with the carbon chain length and degree of ethoxylation. ecetoc.org This allows for interpolation and extrapolation from existing data points. europa.eu
Weight of Evidence: The read-across approach is part of a broader weight-of-evidence strategy, which may include results from Quantitative Structure-Activity Relationship (QSAR) models to confirm the validity of the predictions. europa.eu
For long-chain esters like this compound, this framework allows for an accurate hazard and risk assessment without extensive new testing. europa.eu The available data for the LCAE category show that these substances are readily biodegradable and have a very limited potential for toxicity. europa.euindustrialchemicals.gov.au Therefore, the ecological impact is predicted to be low.
Methodological Approaches for Risk Assessment to Environmental Health
The primary steps in the risk assessment are:
Hazard Assessment: This step aims to identify potential adverse effects on environmental organisms. Due to the limited availability of specific experimental data for this compound, this assessment relies heavily on predictive models and read-across from similar long-chain esters.
Quantitative Structure-Activity Relationship (QSAR) Models: These are computational models that predict the toxicity of chemicals based on their molecular structure. europa.eu For esters, QSAR models can predict acute aquatic toxicity (log 1/IGC50) towards various organisms. europa.eu Models like the EPA's ECOSAR (Ecological Structure Activity Relationships) are used to estimate toxicity to fish, aquatic invertebrates, and algae. usda.gov Research has focused on developing robust QSAR models for aliphatic esters using techniques like Genetic Algorithm-Multiple Linear Regression (GA-MLR) to select appropriate molecular descriptors for accurate predictions. europa.eu
Read-Across: As described in the previous section, toxicity data from structurally similar source substances are used to infer the hazard profile of this compound. europa.euindustrialchemicals.gov.au For instance, ECOSAR-calculated toxicity values for related C9 compounds provide an estimation of the potential hazard. usda.gov
Exposure Assessment: This step evaluates the concentration of the chemical that is likely to be found in various environmental compartments. It considers the substance's use patterns, release rates, and its fate and behavior in the environment.
Environmental Fate: Key properties of this compound, such as its very low estimated water solubility (e.g., 0.00371 mg/L at 25°C) and high estimated log Kow (e.g., 7.9), indicate that it will preferentially partition from water to soil, sediment, and biosolids. industrialchemicals.gov.authegoodscentscompany.com
Biodegradation: this compound is expected to be readily biodegradable. santos.com Studies on related fatty acid esters confirm rapid degradation in water, soil, and sediment, which significantly reduces the potential for long-term environmental exposure and persistence. industrialchemicals.gov.ausantos.com The primary degradation pathway is hydrolysis, breaking the ester down into nonanoic acid and nonanol, which are then further metabolized.
Risk Characterization: This final step integrates the findings from the hazard and exposure assessments to determine the likelihood of adverse effects occurring in the environment.
Risk Quotient (RQ): A common method is the calculation of a Risk Quotient, which compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).
RQ = PEC / PNEC
The PEC is derived from exposure models, while the PNEC is derived from ecotoxicity data (e.g., LC50 or NOEC values from QSAR or read-across) by applying an assessment factor to account for uncertainties. europa.eu If the RQ is less than 1, the risk is generally considered to be adequately controlled. Given the expectation that this compound is readily biodegradable and has low toxicity, the environmental risk is anticipated to be low. europa.euindustrialchemicals.gov.au
This tiered approach ensures that while comprehensive data may not exist for every chemical, a scientifically robust risk assessment can still be conducted using validated predictive methodologies. industrialchemicals.gov.au
Data Tables
Table 1: Predicted Physicochemical and Environmental Fate Properties of this compound and Related Esters This table presents estimated values which are crucial inputs for environmental risk assessment models.
| Property | This compound (Estimated) | Justification/Source Category |
| Water Solubility | Very Low (< 1 mg/L) | Based on long alkyl chain structure; typical for LCAE category. industrialchemicals.gov.authegoodscentscompany.com |
| Log Kow (o/w) | > 5 (e.g., 7.918) | High lipophilicity due to long carbon chains; indicates potential for adsorption to organic matter. industrialchemicals.gov.authegoodscentscompany.com |
| Biodegradation | Readily Biodegradable | LCAEs are generally readily biodegradable, limiting persistence. industrialchemicals.gov.ausantos.com |
| Main Environmental Compartment | Soil and Sediment | Predicted based on low water solubility and high adsorption potential. santos.com |
Table 2: Illustrative Aquatic Ecotoxicity Data for Related C9 Compounds (Read-Across Analogs) These values, derived from predictive models like ECOSAR or from studies on closely related substances, are used in the absence of direct experimental data for this compound to perform a hazard assessment.
| Organism | Endpoint | Test Substance | Value (mg/L) | Source |
| Fish (e.g., Pimephales promelas) | 96-hr LC50 | 1-Nonanol | 5.52 | Published Study usda.gov |
| Fish | 96-hr LC50 | Nonanol | 4.8 | ECOSAR Calculation usda.gov |
| Aquatic Invertebrate (Daphnia magna) | 48-hr LC50 | Nonanoic Acid | 64 | ECOSAR Calculation usda.gov |
Advanced Analytical Methodologies for Characterization and Quantification of Nonyl Nonan 1 Oate
Development and Validation of Chromatographic Techniques for Nonyl Nonan-1-oate
The development and validation of chromatographic methods are foundational to obtaining reliable and reproducible analytical data. demarcheiso17025.com For a compound like this compound, both liquid and gas chromatography platforms offer distinct advantages. Method validation, following established guidelines, ensures that the analytical procedure is suitable for its intended purpose, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. demarcheiso17025.comnih.gov
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a premier technique for the analysis of non-volatile and thermally labile compounds like this compound. leeder-analytical.com The coupling of ultra-high performance liquid chromatography (UHPLC) for separation with high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, provides exceptional sensitivity and specificity. nih.govspectroscopyonline.com
LC-MS/MS is particularly valuable for identifying the compound based on its precise mass-to-charge ratio (m/z) with sub-ppm mass accuracy, which allows for the confident determination of its elemental composition. leeder-analytical.comiitb.ac.in Tandem mass spectrometry (MS/MS) capabilities enable structural elucidation by fragmenting the parent ion and analyzing the resulting product ions, which is crucial for confirming the identity of the ester and distinguishing it from isomeric compounds. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Purpose |
| Chromatography System | UHPLC | Provides high-resolution separation of the analyte from matrix components. |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Retains the nonpolar this compound for effective separation. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | Elutes the analyte and facilitates ionization. |
| Ionization Source | Heated Electrospray Ionization (HESI) or APCI | Efficiently ionizes the non-volatile ester, typically forming [M+H]⁺ or [M+Na]⁺ adducts. |
| Mass Analyzer | Orbitrap or Q-TOF | Measures m/z with high resolution and mass accuracy for unambiguous identification. leeder-analytical.com |
| Scan Mode | Full Scan MS followed by data-dependent MS/MS | Detects all ions in the sample and automatically triggers fragmentation of the most intense peaks for structural confirmation. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds and is well-suited for assessing the purity of this compound. shimadzu.com The technique provides excellent chromatographic separation and definitive structural identification through mass spectral libraries. nih.gov For this compound, GC-MS can be used to confirm its identity, quantify its purity, and detect volatile process-related impurities or degradation products. thermofisher.com
High-resolution capillary columns (e.g., 30-100 m) are employed to separate this compound from closely related substances. nih.gov Electron Ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, which can be compared against spectral libraries for confident identification.
Table 2: Typical GC-MS Parameters for this compound Purity Analysis
| Parameter | Setting | Purpose |
| Chromatography System | Gas Chromatograph | Separates volatile and semi-volatile compounds based on their boiling points and polarity. |
| Column | Nonpolar (e.g., DB-5ms) or mid-polar capillary column | Provides high-efficiency separation for complex mixtures. |
| Injector | Split/Splitless Inlet at ~280°C | Vaporizes the sample for introduction into the column. |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Ensures elution of the high-boiling point ester and separation from impurities. |
| Ionization Source | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for structural elucidation and library matching. hmdb.ca |
| Mass Analyzer | Quadrupole or Ion Trap | Scans a mass range to detect the parent ion and its fragments, confirming the structure. |
This compound lacks a strong chromophore, making detection by standard UV-Vis detectors challenging. Charged Aerosol Detection (CAD) is a near-universal detection method that overcomes this limitation. thermofisher.comthermofisher.com CAD is compatible with HPLC and provides a response that is directly related to the mass of the analyte, regardless of its chemical structure. thermofisher.compeakscientific.com
The mechanism involves nebulizing the column eluent, drying the resulting droplets to form analyte particles, and then transferring charge to these particles via ionized nitrogen gas. peakscientific.comcoriolis-pharma.com An electrometer then measures the total charge, which corresponds to the analyte quantity. This makes LC-CAD an excellent choice for the quantification of this compound and its non-UV-active impurities, offering consistent response and high sensitivity. coriolis-pharma.comamericanlaboratorytrading.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Purity Analysis
Impurity Profiling and Quantification in this compound Samples
Impurity profiling is a critical aspect of quality control, involving the detection, identification, and quantification of unwanted substances in a sample. chromicent.demedwinpublishers.comnih.gov For this compound, impurities can originate from the manufacturing process (process-related impurities) or from chemical degradation during storage (degradation products). chromicent.de
Detecting and quantifying impurities at trace levels (parts-per-million, ppm, or lower) requires highly sensitive analytical techniques. High-resolution mass spectrometry, coupled with either LC or GC, is the leading methodology for this purpose. measurlabs.com
LC-HRMS: Techniques like LC-Orbitrap MS can achieve sub-ppm mass accuracy and femtogram-level sensitivity, enabling the detection and identification of impurities even when they are co-eluting with the main component. leeder-analytical.com This is essential for building a comprehensive impurity profile.
GC-HRMS: For volatile impurities, GC coupled with high-resolution mass spectrometers like the Q Exactive GC Orbitrap can provide confident identification based on accurate mass, elemental composition, and library matching. thermofisher.com
Selective Detection: In GC-MS, using selected ion monitoring (SIM) or in LC-MS/MS, using selected reaction monitoring (SRM) can dramatically enhance sensitivity for target impurities, allowing for quantification at sub-ppm levels by filtering out background noise. nih.gov
The characterization of impurities is essential for understanding potential risks and for optimizing the manufacturing process and storage conditions. researchgate.netnih.gov
Process-Related Impurities: These may include unreacted starting materials such as Nonanol and Nonanoic acid . Other potential impurities could be by-products from side reactions or isomers of the starting materials. GC-MS and LC-MS are effective tools for identifying and quantifying these known potential impurities. ontosight.ai
Degradation Products: Forced degradation studies, where this compound is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to identify potential degradation pathways. nih.govnih.gov The primary degradation pathway for an ester is hydrolysis, which would yield the parent alcohol (Nonanol ) and carboxylic acid (Nonanoic acid ). Oxidative degradation could also occur, potentially forming hydroperoxides or other oxidized species. LC-MS/MS is particularly powerful for this work, as it can separate and provide structural information on the unknown degradants formed under these stress conditions. nih.gov
Table 3: Potential Impurities in this compound and Analytical Approaches
| Compound Name | Type of Impurity | Likely Analytical Method for Detection |
| Nonanol | Process-Related / Degradation | GC-MS, LC-MS |
| Nonanoic acid | Process-Related / Degradation | GC-MS (after derivatization), LC-MS |
| Methyl nonanoate (B1231133) | Structurally Analogous Impurity | GC-MS, LC-MS |
| Ethyl nonanoate | Structurally Analogous Impurity | GC-MS, LC-MS |
Application of Analytical Quality by Design (AQbD) in this compound Research
Analytical Target Profile (ATP) Definition and Implementation
The cornerstone of the AQbD approach is the establishment of an Analytical Target Profile (ATP). premier-research.coma3p.org The ATP is a prospective summary of the performance requirements that an analytical method must meet to ensure it is suitable for its intended purpose. waters.comkeynotive.io It defines the quality characteristics of the reportable result, including aspects like accuracy, precision, and measurement range, thereby setting clear goals for the method development process. premier-research.comkeynotive.io
For a hypothetical scenario involving the quantification of this compound as an emollient in a cosmetic cream, the ATP for an HPLC-UV method would be defined before development begins. This process ensures that the resulting method will generate data of the required quality to make confident decisions about product quality. casss.org
Table 1: Hypothetical Analytical Target Profile (ATP) for Quantification of this compound in a Cosmetic Cream
| Performance Characteristic | Acceptance Criteria | Justification |
| Intended Purpose | To quantify this compound in a cosmetic cream matrix for release testing. | The method must be able to accurately measure the compound to ensure product quality and consistency. |
| Technique | HPLC with UV detection | Provides necessary selectivity and sensitivity for quantification in a complex matrix. |
| Accuracy | Mean recovery of 98.0% - 102.0% at three concentration levels. | Ensures the measured value is close to the true value, a critical requirement for quantitative analysis. premier-research.com |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | Demonstrates consistency of results for multiple measurements under the same conditions. |
| Specificity | The peak for this compound must be free from interference from other formulation components (placebo) and potential degradation products. | Guarantees that the signal being measured is solely from the analyte of interest. waters.com |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Confirms a proportional relationship between analyte concentration and instrument response. |
| Range | 80% to 120% of the target concentration of this compound. | Defines the concentration interval over which the method is demonstrated to be accurate, precise, and linear. premier-research.com |
Risk Assessment and Design of Experiments (DoE) in Analytical Method Development
Following the ATP definition, a risk assessment is performed to identify method parameters that could potentially impact the defined quality attributes. ich.orgamericanpharmaceuticalreview.com Tools like an Ishikawa (fishbone) diagram can be used to systematically brainstorm potential sources of variability, such as sample preparation steps, instrument settings, and material attributes. europa.eueuropa.eu
Once high-risk parameters are identified, Design of Experiments (DoE) is employed as an efficient and structured approach to study their effects. americanpharmaceuticalreview.comscielo.br DoE involves systematically varying multiple parameters simultaneously to understand their individual effects and interactions, which is a significant advantage over the one-factor-at-a-time (OFAT) approach. scielo.brchromatographyonline.com This process helps to identify a robust operating region, known as the Method Operable Design Region (MODR), where the method consistently meets the ATP criteria despite small variations in its parameters. biomedres.us
For the HPLC method development for this compound, a DoE study could be designed to optimize critical parameters.
Table 2: Hypothetical Design of Experiments (DoE) for HPLC Method Optimization
| Factor (Independent Variable) | Level 1 (-) | Level 2 (+) | Response (Dependent Variable) |
| A: Column Temperature (°C) | 30 | 40 | 1. Resolution between this compound and nearest impurity |
| B: Mobile Phase (Acetonitrile %) | 85% | 95% | 2. Retention Time (minutes) |
| C: Flow Rate (mL/min) | 0.8 | 1.2 | 3. Peak Tailing Factor |
The results of the DoE are analyzed statistically to build a mathematical model that defines the relationship between the factors and responses, leading to the establishment of optimal method conditions and a robust control strategy. chromatographyonline.combiopharminternational.com
Spectroscopic Techniques for Structural Elucidation of this compound
Spectroscopic techniques are indispensable for the unambiguous structural confirmation and identification of this compound. Mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy each provide unique and complementary information about the molecule's structure.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]+• is observed at an m/z corresponding to its exact mass. massbank.eu The fragmentation pattern is characteristic of a long-chain ester, with prominent peaks arising from cleavage at various points along the alkyl chains and around the ester functional group.
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value / Description | Source |
| Formula | C₁₈H₃₆O₂ | massbank.eu |
| Exact Mass | 284.27153 | massbank.eu |
| Ionization Mode | Electron Ionization (EI) at 70 eV | massbank.eu |
| Key Fragment Ion (m/z) | 159 | massbank.eu |
| Other Significant Fragments (m/z) | 41, 43, 55, 56, 57, 69, 70, 71, 83, 97, 98, 126, 141 | massbank.eu |
The peak at m/z 159 is particularly significant and corresponds to the protonated nonanoic acid fragment [C₈H₁₅O₂H₂]⁺, resulting from a McLafferty rearrangement.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. edinst.com The IR spectrum of this compound is dominated by absorptions characteristic of a long-chain aliphatic ester.
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2925 and 2855 cm⁻¹) are due to the stretching vibrations of the many C-H bonds in the nonyl and nonanoyl chains.
C=O Stretch: A very strong, sharp absorption band around 1740 cm⁻¹ is the most prominent feature, characteristic of the carbonyl (ester) group.
C-O Stretch: A strong absorption in the 1250-1150 cm⁻¹ region corresponds to the C-O stretching vibration of the ester linkage. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental spectra for this compound are not widely published, the chemical shifts (δ) can be accurately predicted based on the structure.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Structure Fragment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Acyl Chain | CH₃-(CH₂)₇-C(=O)O- | 0.88 (t, 3H) | 14.1 |
| Acyl Chain | CH₃-CH₂-(CH₂)₆-C(=O)O- | 1.2-1.4 (m) | 22.7 |
| Acyl Chain | -(CH₂)₅-CH₂-CH₂-C(=O)O- | 1.62 (quintet, 2H) | 25.1 |
| Acyl Chain | -(CH₂)₆-CH₂-C(=O)O- | 2.28 (t, 2H) | 34.4 |
| Acyl Chain | -(CH₂)ₙ- (internal methylenes) | 1.2-1.4 (m) | 29.1, 29.2, 31.9 |
| Ester Carbonyl | -C(=O)O- | - | 174.0 |
| Alcohol Chain | -O-CH₂-(CH₂)₇-CH₃ | 4.05 (t, 2H) | 64.4 |
| Alcohol Chain | -O-CH₂-CH₂-(CH₂)₆-CH₃ | 1.60 (quintet, 2H) | 28.7 |
| Alcohol Chain | -(CH₂)ₙ- (internal methylenes) | 1.2-1.4 (m) | 26.0, 29.3, 29.5, 31.9 |
| Alcohol Chain | -(CH₂)₇-CH₃ | 0.88 (t, 3H) | 14.1 |
t = triplet, m = multiplet
Advanced Techniques for Thermal Analysis of this compound (e.g., Differential Scanning Calorimetry for Phase Transitions)
Thermal analysis techniques are crucial for characterizing the physical properties of materials like this compound, particularly its behavior upon heating and cooling. Differential Scanning Calorimetry (DSC) is a primary tool for this purpose. scribd.com
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. scribd.com This allows for the precise determination of thermal transitions, such as melting, crystallization, and glass transitions. researchgate.net When this compound is heated, an endothermic peak will be observed at its melting point, where the substance absorbs energy to transition from a solid to a liquid. The area under this peak is proportional to the enthalpy of fusion. Conversely, upon cooling, an exothermic peak indicates crystallization.
While specific DSC thermograms for this compound are not prevalent in the reviewed literature, its known physical properties provide context for expected thermal behavior.
Table 5: Physical and Thermal Properties of this compound
| Property | Value | Significance |
| Molecular Formula | C₁₈H₃₆O₂ | nist.govlookchem.com |
| Molecular Weight | 284.48 g/mol | lookchem.com |
| Boiling Point | 334.7 °C at 760 mmHg | lookchem.com |
| Flash Point | 158.5 °C | lookchem.com |
| Density | 0.864 g/cm³ | lookchem.com |
| Physical Form | Liquid at room temperature | nih.gov |
Given its long aliphatic chains, this compound would be expected to have a distinct melting point below room temperature, which a DSC analysis would precisely quantify along with its associated latent heat. This data is vital for applications where the material's phase behavior at different temperatures is critical.
Computational Modeling and in Silico Studies of Nonyl Nonan 1 Oate
Predictive Modeling of Nonyl Nonan-1-oate Properties and Environmental Behavior
Predictive modeling uses a chemical's structure to estimate its physicochemical properties and how it will behave in the environment. These models are essential for regulatory assessments and for understanding the potential distribution and persistence of chemicals. epa.gov Environmental fate models, for instance, use these properties to predict how a chemical moves between air, water, and soil. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that link a molecule's structural features (descriptors) to its activity or properties. mdpi.com For esters like this compound, QSARs can predict properties such as boiling point, vapor pressure, water solubility, and rates of environmental degradation processes like hydrolysis. nih.govresearchgate.net These models are typically developed using large datasets of structurally related chemicals. researchgate.net For example, QSARs developed for the base-catalyzed hydrolysis of carboxylic acid esters often use descriptors related to molecular size, steric hindrance around the ester group, and electronic parameters. nih.govacs.org A model for long-chain alkyl esters would be most applicable to this compound. acs.org
Read-across is another common in silico technique used to fill data gaps. epa.gov It assumes that if a target chemical (this compound) is structurally similar to a source chemical for which experimental data is available, they will have similar properties and toxicological profiles. mdpi.com The similarity is based on features like functional groups, carbon chain length, and potential metabolites. oecd.org For instance, the toxicological profile of this compound might be inferred from data on other C18 esters or from its expected hydrolysis products, nonanoic acid and 1-nonanol. nih.gov The U.S. Environmental Protection Agency (EPA) has developed automated tools like the Generalized Read-Across (GenRA) system to make these predictions more systematic and reproducible. epa.gov
While predictive models are powerful, discrepancies between predicted and experimental data can arise. For long-chain esters like fatty acid methyl esters (FAMEs), prediction models for properties such as speed of sound and vapor pressure have shown deviations from measured values, especially at different temperatures. scielo.org.mxupb.ro Similarly, models predicting gas chromatography retention times for FAMEs show greater differences from experimental results as the carbon chain length increases. oup.com
Sources of these discrepancies include:
Model Limitations: The model may not have been trained on a sufficiently similar set of chemicals, or the underlying algorithm may not capture all relevant intermolecular forces.
Structural Complexity: The flexibility of the long alkyl chains in this compound can lead to multiple conformations, which can complicate predictions of properties that depend on molecular shape and size.
Experimental Conditions: Variations in experimental conditions (e.g., temperature, pressure, pH) that are not fully accounted for in the model can lead to different results. scielo.org.mx
Purity of Sample: The presence of impurities in an experimental sample can affect measured property values.
Resolving these discrepancies often involves refining the computational models with more specific data, adjusting model parameters, or using more sophisticated models that can better account for factors like molecular conformation and intermolecular interactions. researchgate.netmdpi.com
Table 1: Predicted Physicochemical Properties of this compound (Note: Experimental data for this specific compound is limited; these values are derived from computational models.)
| Property | Predicted Value | Source |
| Molecular Weight | 284.48 g/mol | lookchem.com |
| Boiling Point | 334.7°C at 760 mmHg | lookchem.com |
| Density | 0.864 g/cm³ | lookchem.com |
| Vapor Pressure | 0.000126 mmHg at 25°C | lookchem.com |
| Flash Point | 158.5°C | lookchem.com |
| LogP (Octanol-Water Partition Coefficient) | 7.6 | lookchem.com |
Quantitative Structure-Activity Relationships (QSAR) and Read-Across Approaches
Molecular Dynamics and Simulation Studies of this compound Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed insight into how a compound interacts with its environment at an atomic level. tum.de These simulations are governed by force fields, which define the potential energy of the system based on the positions of its constituent particles.
Non-covalent interactions are crucial for the binding of molecules to biological targets like proteins and nucleic acids. wikipedia.orgnih.gov These interactions, though individually weak, collectively determine the specificity and strength of binding. libretexts.org The primary types of non-covalent interactions include hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic effects. wikipedia.orgtaylorandfrancis.com
For this compound, MD simulations could model its interaction with enzymes such as lipases or esterases, which would catalyze its hydrolysis. In such a scenario:
The ester group could form hydrogen bonds with amino acid residues in the enzyme's active site. mhmedical.com
The long, non-polar nonyl chains would likely engage in hydrophobic interactions and van der Waals forces with non-polar regions of the binding pocket. wikipedia.org
These simulations can help predict the binding affinity and orientation of the molecule within a receptor, which is fundamental to understanding its potential biological activity. taylorandfrancis.com
Table 2: Potential Non-Covalent Interactions of this compound in a Biological System
| Interaction Type | Description | Relevant Part of this compound |
| Hydrophobic Interactions | The tendency of non-polar molecules to aggregate in aqueous solution to exclude water molecules. | The two long nonyl alkyl chains. |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. | The entire molecule, particularly the alkyl chains. |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | The polar ester group (-COO-). |
| Hydrogen Bonding | A specialized type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom and another nearby electronegative atom. | The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. |
MD simulations can also predict how this compound adsorbs onto various surfaces, a key process in its environmental transport and its function in material applications. Adsorption is governed by the interplay of forces between the molecule, the surface, and the surrounding medium (e.g., water or air).
On Hydrophilic Surfaces (e.g., Silica, Metal Oxides): The polar ester head of this compound would likely be the primary site of interaction, potentially forming hydrogen bonds or dipole interactions with the polar surface groups. tudelft.nl The non-polar alkyl tails might orient away from the surface.
On Hydrophobic Surfaces (e.g., Polymers, Carbon Nanotubes): The long alkyl chains would be expected to adsorb readily onto the surface via van der Waals and hydrophobic interactions, maximizing contact along their length. mdpi.com
Simulations can calculate the adsorption energy, which indicates the strength of binding, and reveal the molecule's preferred orientation and conformation at the interface. nih.govnih.gov This is critical for predicting its environmental partitioning—for example, whether it will adsorb to soil particles or remain in the water column.
Non-Covalent Interactions with Biological Receptors and Systems
Computational Toxicology and Risk Assessment of this compound
Computational toxicology uses in silico models to predict the potential adverse effects of chemicals on human health and the environment, forming a key part of modern risk assessment. mdpi.comijraset.com This approach is particularly useful for chemicals like this compound, for which extensive empirical toxicity data may be lacking. inotiv.com
The risk assessment process can be structured as a tiered or decision-tree approach. nih.govtoxminds.com
Hazard Identification: The first step is to identify potential hazards using the chemical's structure. This involves searching for "structural alerts"—molecular substructures known to be associated with specific toxicities (e.g., carcinogenicity, skin sensitization). QSAR models for various toxicity endpoints are used to generate initial predictions. instem.com
Dose-Response Assessment: In silico models can help estimate the dose at which adverse effects might occur. This can involve molecular docking to predict binding to toxicity-related receptors or using read-across from compounds with known toxicity values.
Exposure Assessment: Environmental fate models predict the concentrations of the chemical that organisms might be exposed to. defra.gov.ukmdpi.com Models can estimate persistence, bioaccumulation, and transport in the environment.
Risk Characterization: The information from the previous steps is integrated to characterize the risk. This involves comparing the predicted exposure levels with the predicted no-effect levels.
For this compound, a key consideration would be its hydrolysis to nonanoic acid and 1-nonanol. The in silico assessment would therefore also evaluate the toxicity profiles of these metabolites, as they may be the primary drivers of any systemic effects. oecd.org
Table 3: Hypothetical Workflow for In Silico Risk Assessment of this compound
| Step | In Silico Tool/Approach | Information Generated |
| 1. Data Collection | Chemical Databases (e.g., PubChem) | Gather known physicochemical properties and structure. nih.gov |
| 2. Hazard Identification | QSAR Models (e.g., for mutagenicity, carcinogenicity), Structural Alert Analysis | Prediction of potential toxicity endpoints. Identification of fragments associated with toxicity. |
| 3. Analog Identification | Structural Similarity Searching | Find suitable source compounds for read-across (e.g., other long-chain esters). |
| 4. Data Gap Filling | Read-Across | Estimate toxicity values for endpoints lacking data. nih.gov |
| 5. Bioavailability Prediction | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Models | Predict the likelihood of absorption and metabolism (e.g., hydrolysis). |
| 6. Environmental Fate Modeling | Multimedia Environmental Fate Models | Predict environmental concentrations and persistence. researchgate.net |
| 7. Risk Characterization | Integration of Hazard and Exposure Data | Compare predicted exposure levels with predicted toxicity thresholds to estimate risk. |
Systems Biology Approaches in Toxicity Pathway Prediction
Systems biology integrates diverse data from multiple levels of biological organization to understand how a chemical can disrupt complex biological networks and pathways, ultimately leading to toxicity. sfbi.fr This approach moves beyond single-endpoint analysis to provide a holistic view of a substance's impact on a biological system. For cosmetic ingredients like this compound, systems biology is crucial for developing animal-free safety assessments. nih.govsfbi.fr
A systems toxicology approach for this compound would involve exposing relevant in vitro models, such as 3D reconstructed human skin tissues, to the compound. Subsequently, high-throughput "omics" technologies would be used to generate data, which is then integrated and analyzed using computational models to identify perturbed toxicity pathways. mdpi.com For instance, transcriptomics (gene expression) and proteomics (protein expression) data could reveal the molecular mechanisms underlying any observed cellular stress responses. The goal is to build a comprehensive model of the ingredient's biological mechanism of action to predict its potential for adverse effects. sfbi.fr
Table 1: Illustrative Data Integration for a Systems Biology Study of this compound
| Data Type | Experimental Method | Information Gained | Potential Finding for this compound |
| Transcriptomics | RNA-Sequencing | Changes in gene expression | Upregulation of genes related to lipid metabolism or oxidative stress. |
| Proteomics | Mass Spectrometry | Changes in protein abundance and post-translational modifications | Alterations in key enzymes involved in cellular defense or inflammation. |
| Metabolomics | NMR, Mass Spectrometry | Changes in small molecule metabolite profiles | Detection of hydrolysis products (Nonanol, Nonanoic Acid) and their subsequent metabolic fate. |
| High-Content Imaging | Automated Microscopy | Changes in cell morphology, viability, and organelle function | Assessment of cytotoxicity, mitochondrial stress, or lipid droplet accumulation. |
Application of Adverse Outcome Pathways (AOPs) in Risk Assessment
Adverse Outcome Pathways (AOPs) are a conceptual framework that organizes existing knowledge about the causal links between a molecular-level perturbation and an adverse outcome at the organism or population level. oup.comnc3rs.org.uk An AOP consists of a Molecular Initiating Event (MIE), a series of intermediate Key Events (KEs), and a final Adverse Outcome (AO). redalyc.org This framework is instrumental in developing non-animal testing strategies for regulatory decision-making. oup.comredalyc.org
For a cosmetic ingredient like this compound, a highly relevant AOP is that of skin sensitization leading to allergic contact dermatitis. nc3rs.org.ukredalyc.org This AOP has been formally described and is used as a basis for developing integrated testing and assessment approaches. researchgate.net The MIE for skin sensitization is the covalent binding of a chemical (or its metabolite) to skin proteins, a process known as haptenization. aopwiki.orgtandfonline.com
While this compound itself is a large, relatively unreactive molecule, it could potentially be metabolized by esterase enzymes in the skin to form nonanoic acid and nonanol. These smaller molecules, or their further metabolites, could theoretically act as haptens. The AOP framework allows for the targeted investigation of each key event in this pathway.
Table 2: Application of the Skin Sensitization AOP to this compound Assessment
| AOP Component | Description for Skin Sensitization | Assessment Methods for this compound |
| Stressor | This compound | Physicochemical characterization, purity analysis. |
| MIE: Covalent Protein Binding | The chemical or its metabolites form covalent bonds with skin proteins (e.g., with cysteine or lysine (B10760008) residues). aopwiki.org | In chemico assays like the Direct Peptide Reactivity Assay (DPRA) to measure reactivity with model peptides. nih.gov |
| KE1: Keratinocyte Activation | Haptenated proteins cause stress signals in skin keratinocytes, leading to the upregulation of inflammatory and cytoprotective genes. redalyc.org | In vitro assays using keratinocyte cell lines (e.g., KeratinoSens™) to measure the activation of signaling pathways like Nrf2. |
| KE2: Dendritic Cell Activation | Dendritic cells (DCs) are activated by signals from keratinocytes and by haptenated proteins. redalyc.org | In vitro assays using DC-like cell lines (e.g., h-CLAT) to measure the upregulation of activation markers like CD86 and CD54. |
| KE3: T-Cell Proliferation | Activated DCs migrate to lymph nodes and present the haptenated peptide to T-cells, causing their proliferation and differentiation. | Not typically assessed in vitro; inferred from preceding KEs. |
| AO: Allergic Contact Dermatitis | Upon re-exposure, memory T-cells trigger an inflammatory reaction in the skin. aopwiki.org | Data from human patch tests or animal studies (if available); predicted using integrated data from MIE and KEs. |
Integration of Machine Learning and Artificial Intelligence in Toxicological Assessment
Machine learning (ML) and artificial intelligence (AI) are transforming toxicology by enabling the development of predictive models from large, complex datasets. mdpi.comcam.ac.uk These in silico models can predict various toxicity endpoints based on a chemical's structure and physicochemical properties, reducing the need for extensive laboratory testing. rsc.orgnih.gov
A primary tool in this area is the Quantitative Structure-Activity Relationship (QSAR) model. QSARs are statistical models that correlate a chemical's structural features (represented by numerical "descriptors") with its biological activity or toxicity. researchgate.netnih.gov For this compound, QSAR models could be used to predict endpoints such as skin irritation, eye irritation, or skin sensitization potential by comparing it to a database of structurally similar esters with known toxicological data. researchgate.netnih.govmdpi.com
Modern approaches integrate various ML algorithms—such as random forests, support vector machines, and deep neural networks—to build more robust and accurate prediction models. rsc.orgijrpr.com These models can combine data from multiple sources, including chemical properties, in vitro assay results, and genomic data, to classify a compound's potential toxicity. mdpi.com
Table 3: Example of a Hypothetical QSAR Model for Predicting Skin Sensitization of Aliphatic Esters
This table illustrates the components of a QSAR model that could be applied to esters like this compound. The descriptors and activity scores are for illustrative purposes.
| Compound | LogP (Lipophilicity) | Molecular Weight ( g/mol ) | Energy of LUMO (eV) | Predicted Activity (e.g., pEC3) |
| Ethyl Acetate | 0.73 | 88.11 | 1.85 | Weak |
| Butyl Acetate | 1.79 | 116.16 | 1.79 | Weak |
| Hexyl Propanoate | 3.31 | 158.24 | 1.75 | Moderate |
| This compound | ~7.9 | 298.51 | (Predicted) | (Model Prediction) |
| Dodecyl Laurate | >8.0 | 368.64 | (Predicted) | (Model Prediction) |
Note: LUMO (Lowest Unoccupied Molecular Orbital) energy can be a descriptor for electrophilic reactivity.
Finite Element Modeling for Understanding Material and Biological System Interactions with this compound
Finite Element Modeling (FEM) is a powerful computational technique used to simulate complex physical phenomena, including the interaction of substances with biological systems like the skin. nih.gov In toxicology and cosmetology, FEM is particularly useful for predicting the absorption, distribution, and permeation of a chemical through the skin's multilayered structure. cecam.orgscienceopen.com
To model the interaction of this compound with skin, a 2D or 3D geometric model of the skin is created, typically comprising distinct layers: the stratum corneum (SC), viable epidermis, and dermis. scienceopen.com Each layer is assigned specific material properties, such as thickness and diffusion coefficients, which govern how a chemical moves through it. The simulation then solves differential equations (like Fick's laws of diffusion) across this mesh of "finite elements" to predict the concentration of the compound in different skin layers over time. acs.org
This type of modeling is crucial for estimating the bioavailability of a topically applied ingredient like this compound. It can help determine how much of the compound penetrates the skin barrier, how quickly it does so, and where it accumulates. jst.go.jp This information is vital for both efficacy (e.g., as an emollient) and safety assessment (e.g., predicting systemic exposure).
Table 4: Key Parameters for Finite Element Modeling of this compound Skin Permeation
| Parameter | Description | Relevance to this compound | Example Value Source |
| Diffusion Coefficient in SC (DSC) | Rate of movement through the stratum corneum, the main skin barrier. | Determines the speed of penetration through the outermost skin layer. | Estimated from QSAR models based on LogP and molecular weight, or measured in vitro. |
| Diffusion Coefficient in Viable Epidermis/Dermis (DVED) | Rate of movement through the living layers of the skin. | Governs transport from the SC into deeper tissues and potential systemic uptake. | Typically higher than DSC; can be measured experimentally. |
| Partition Coefficient (Vehicle to SC) | The ratio of the chemical's concentration in the cosmetic vehicle versus the stratum corneum at equilibrium. | Controls how readily the compound leaves the product and enters the skin. | Experimentally determined or estimated based on solubility properties. |
| Initial Concentration | The concentration of this compound in the applied cosmetic product. | The primary driver of the concentration gradient for diffusion. | Defined by the product formulation. |
| Skin Layer Thickness | The geometric dimensions of the SC, epidermis, and dermis in the model. | Defines the path length for diffusion. | Based on average values for human skin. |
Advanced Applications and Performance Enhancement Research of Nonyl Nonan 1 Oate
Nonyl Nonan-1-oate in High-Performance Material Formulations
This compound, often referred to by its synonym Isodecyl pelargonate or its isomer 8-methylnonyl nonanoate (B1231133), serves as a critical component in the formulation of various high-performance materials. atamankimya.comatamanchemicals.com Its unique combination of physical and chemical properties allows it to impart improved characteristics to energetic materials, polymers, and lubricants.
Plasticizer Efficacy in Energetic Materials (e.g., Explosives, Rocket Propellants)
This compound is utilized as an inert plasticizer in the formulation of explosives and solid rocket propellants, particularly in polyurethane-based thermoset binders like hydroxyl-terminated polybutadiene (B167195) (HTPB). atamanchemicals.comatamankimya.com Its primary function is to enhance the processability and mechanical properties of the propellant grain. Research indicates that it is a preferred plasticizer over traditional options such as dioctyl adipate (B1204190) (DOA) and dibutyl phthalate (B1215562) (DBP) due to its advantageous properties. atamankimya.comatamanchemicals.comatamankimya.com
Key characteristics that make this compound effective in energetic materials include its low density, low viscosity, and low vapor pressure. atamankimya.comatamanchemicals.com These properties contribute to improved mixing and casting of the propellant slurry and can act as a cure retardant, allowing for a more controlled curing process. atamankimya.comatamankimya.com It is a key component in formulations like PBXN-111, a plastic-bonded explosive. atamankimya.comatamanchemicals.com Studies investigating the replacement of Isodecyl pelargonate (IDP) with other plasticizers like dioctyl adipate (DOA) and dioctyl sebacate (B1225510) (DOS) in PBXN-111 have shown that while density and hardness are not significantly affected, the choice of plasticizer has a marked impact on tensile strength and elongation. atamanchemicals.com For instance, a PBX sample containing DOS as a replacement showed a significant enhancement in tensile strength and elongation. atamanchemicals.com
Table 1: Comparative Properties of Plasticizers Used in Energetic Materials
| Property | This compound (Isodecyl Pelargonate) | Dioctyl Adipate (DOA) | Dibutyl Phthalate (DBP) |
|---|---|---|---|
| Key Advantage | Low density, low viscosity, low vapor pressure. atamankimya.comatamanchemicals.comatamankimya.com | - | - |
| Typical Concentration | 10-35% of the total binder percentage. atamankimya.comatamanchemicals.comatamankimya.com | - | - |
| Compatibility | Excellent with HTPB-based binders. atamankimya.comatamanchemicals.comatamankimya.com | Preferred inert plasticizer. atamanchemicals.com | - |
Performance as an Additive in Polymer Systems (e.g., Polypropylene (B1209903), PVC) for Enhanced Flexibility and Durability
In polymer systems, this compound is valued as an additive that improves flexibility and durability. It is specifically used as an additive in polypropylene to enhance its low-temperature performance. atamankimya.comatamanchemicals.comatamankimya.com The introduction of this ester into the polymer matrix disrupts the rigid polymer chains, thereby increasing flexibility, especially at colder temperatures where materials tend to become brittle.
While direct data on its use in Polyvinyl Chloride (PVC) is limited in the provided search results, similar ester compounds like Isononyl Isononanoate are extensively used as primary plasticizers for PVC to enhance its flexibility and durability for a wide range of applications. atamanchemicals.com This suggests that esters of this class are well-suited for modifying polymer properties. The branched nature of the nonyl group in this compound can influence its interaction with polymer chains, contributing to its effectiveness as a plasticizer. cymitquimica.com
Advanced Lubrication Properties in High-Temperature Environments and Machinery
This compound is recognized for its application as a component in industrial and synthetic lubricants. chembk.com Its chemical structure as a branched-chain ester with a molecular formula of C₁₉H₃₈O₂ contributes to its desirable lubricating properties, including low volatility and high oxidative stability. atamankimya.com
Research and industry reports have highlighted its effectiveness as a lubricant in high-temperature environments. In such conditions, it has been shown to maintain its viscosity better than many traditional lubricants, a critical factor in preventing mechanical failure. This superior performance leads to reduced wear and tear on machinery components operating under high thermal stress. The synthesis from nonanoic acid and an alcohol results in an ester that can be formulated into specialty oils and synthetic lubricants for demanding industrial applications. chembk.comatamanchemicals.com
Table 2: Physicochemical Properties of this compound Relevant to Lubrication
| Property | Value / Description | Source |
|---|---|---|
| Molecular Formula | C₁₉H₃₈O₂ | atamankimya.com |
| Molecular Weight | 298.50 g/mol | atamankimya.com |
| Appearance | Colorless to pale yellow liquid | cymitquimica.comchembk.com |
| Boiling Point | ~340.7°C (Predicted) | |
| Density | ~0.862 g/cm³ (Predicted) | |
| Volatility | Low | cymitquimica.com |
| Oxidative Stability | High | |
This compound as a Dispersant and Film-Forming Agent
Beyond its role as a plasticizer and lubricant, this compound exhibits functional properties as a dispersant and film-forming agent, making it valuable in the coatings, paints, and inks industries.
Role as a Solvent and Film-Forming Agent in Varnishes and Printing Inks
This compound is also employed as a solvent and a film-forming agent in products like varnishes and printing inks. chembk.com Its good solubility in many organic solvents makes it a suitable carrier for various components in a formulation. cymitquimica.comchembk.com In printing inks, it can be used as a fatty acid ester-based solvent. googleapis.comjustia.com
As a film-forming agent, its low volatility ensures that it remains within the applied layer during the drying or curing process, contributing to the final film's integrity and properties. It helps in creating a continuous, smooth film, which is essential for the protective and aesthetic functions of varnishes. In inks, it can act as a carrier for pigments and other additives, ensuring they are delivered and fixed onto the substrate effectively. atamankimya.comchembk.com
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Synonym(s) | Role/Application Mentioned |
|---|---|---|
| This compound | Isodecyl pelargonate, 8-methylnonyl nonanoate | Plasticizer, Lubricant, Dispersant, Solvent, Film-former |
| Dioctyl Adipate | DOA | Plasticizer |
| Dioctyl Sebacate | DOS | Plasticizer |
| Dibutyl Phthalate | DBP | Plasticizer |
| Hydroxyl-terminated polybutadiene | HTPB | Binder in propellants |
| Polypropylene | PP | Polymer system |
| Polyvinyl Chloride | PVC | Polymer system |
| Isononyl Isononanoate | ININ | Plasticizer |
Advanced Cosmetic and Personal Care Formulations Utilizing this compound
Mechanisms of Enhanced Skin Conditioning and Hydration
This compound primarily functions as a skin-conditioning agent and emollient. atamankimya.com Its mechanism of action involves forming a thin, non-greasy film on the skin's surface. This film helps to reduce transepidermal water loss (TEWL), a key factor in maintaining skin hydration. The lightweight nature of this compound ensures a silky, smooth after-feel without the heavy or greasy residue often associated with other emollients. atamankimya.com This makes it particularly suitable for formulations designed for oily and combination skin types, as it provides necessary moisture without contributing to excess shine. atamankimya.com
Role in Active Ingredient Delivery and Formulation Stability (e.g., UV Filters)
Beyond its direct skin-conditioning benefits, this compound plays a crucial role as a carrier and dispersing agent, which enhances the delivery of active ingredients and the stability of cosmetic formulations. atamankimya.com
Active Ingredient Delivery: As a carrier, this compound can improve the penetration and bioavailability of other active ingredients within a formulation. atamankimya.com This is particularly beneficial in anti-aging products where effective delivery of active compounds to the skin is paramount. atamankimya.com Its solvent properties aid in dissolving and evenly distributing these ingredients throughout the product.
Formulation Stability: this compound contributes to the stability and longevity of cosmetic products. atamankimya.com It acts as a dispersing agent, preventing the agglomeration of other components, including pigments in makeup and active ingredients. atamankimya.com This ensures a homogenous mixture and extends the shelf life of the formulation by preventing oxidation and degradation. atamankimya.com
In sunscreen formulations, the even distribution of UV filters is critical for effective protection. This compound improves the spreadability of these filters, enhancing their efficacy and preventing a heavy or greasy texture on the skin. atamankimya.comhsh-chemie.com Emollients, in general, are significant in making UV filters more stable, spreadable, and soluble. hsh-chemie.com
Pharmaceutical and Medical Applications of this compound
The properties that make this compound valuable in cosmetics also extend to its use in pharmaceutical and medical applications, particularly in topical formulations.
Carrier Properties in Dermatological Creams and Ointments for Medicinal Ingredients
In dermatological creams and ointments, this compound can serve as a carrier for medicinal ingredients. atamankimya.com Its ability to improve the spreadability of these ingredients ensures a more uniform application over the affected skin area. atamankimya.com This is particularly useful in ointments and balms where consistent delivery of the active pharmaceutical ingredient (API) is necessary for therapeutic efficacy. atamankimya.com A pharmaceutical study has explored the use of a similar compound, 8-methylnonyl nonanoate, as a carrier for hydrophobic drugs, demonstrating enhanced solubility and bioavailability.
Biocompatibility Considerations in Medicinal Formulations Research
For any ingredient to be used in medicinal formulations, its biocompatibility is a primary consideration. Research into the biocompatibility of this compound is crucial for its application in pharmaceuticals. Due to its mild and non-irritating nature, it is often included in products designed for sensitive skin. atamankimya.com While direct, extensive research specifically on the biocompatibility of this compound in medicinal contexts is not widely published, its common use in cosmetics for sensitive skin suggests a favorable profile. atamankimya.com Further research would be necessary to fully establish its long-term safety and interaction with various medicinal ingredients in pharmaceutical preparations.
Regulatory Science and Policy Implications for Nonyl Nonan 1 Oate
Regulatory Frameworks and Compliance for Nonyl Nonan-1-oate (e.g., REACH, TSCA)
The production, importation, and use of this compound are governed by comprehensive chemical control regulations in major global markets, primarily the European Union and the United States. These frameworks ensure that substances are managed in a way that protects human health and the environment.
In the European Union, this compound is subject to the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation (EC) No 1907/2006. ontosight.ai This framework requires manufacturers and importers to gather information on the properties of their chemical substances and register it with the European Chemicals Agency (ECHA). ontosight.aiontosight.ai The registration process ensures that potential risks are identified and managed. europa.eu this compound is registered under REACH, indicating its compliance with the EU's extensive data and safety requirements. ontosight.ai
ECHA Regulatory Profile for this compound
| Identifier | Value | Source |
|---|---|---|
| EC Number | 289-311-2 | thegoodscentscompany.com |
| CAS Number | 87310-12-1 | thegoodscentscompany.com |
| REACH Status | Pre-Registered | thegoodscentscompany.com |
In the United States, chemical substances are regulated under the Toxic Substances Control Act (TSCA), which is administered by the Environmental Protection Agency (EPA). ontosight.ai TSCA provides the EPA with the authority to require reporting, record-keeping, and testing requirements, and to place restrictions on chemical substances. epa.gov this compound is listed on the TSCA Chemical Substance Inventory, classifying it as an "existing chemical substance" in U.S. commerce. ontosight.aifederalregister.gov As of the January 2025 update, the TSCA inventory contains 86,847 chemicals, with 42,495 designated as active. chemradar.com Substances on the active inventory are subject to requirements such as Chemical Data Reporting (CDR) and potential Significant New Use Rules (SNURs) if new uses are identified. chemradar.comcirs-group.com
Beyond these governmental frameworks, industry standards play a crucial role. The International Fragrance Association (IFRA) establishes a globally recognized risk management system for the safe use of fragrance ingredients. ifrafragrance.org The IFRA Standards, which may prohibit or restrict ingredients, work in conjunction with regulations like REACH to ensure safety across various product categories. tga.gov.aueqgest.com
Integration of New Approach Methodologies (NAMs) in Regulatory Risk Assessment for this compound
The regulatory assessment of chemicals is undergoing a significant transformation, moving away from traditional animal testing towards the use of New Approach Methodologies (NAMs). europa.eu NAMs encompass a range of non-animal techniques, including in vitro assays, in silico (computational) modeling, and targeted, lower-scale in vivo studies. ljmu.ac.uk This shift is driven by a commitment to the 3Rs principle (Replacement, Reduction, and Refinement of animal testing) and the need for more efficient and mechanistically informative safety data. frontiersin.org
For fragrance ingredients like this compound, NAMs are particularly relevant for assessing endpoints such as skin sensitization. senzagen.com A key challenge in fragrance safety is determining the potential of an ingredient to cause an allergic skin reaction. europa.eu Advanced NAMs, such as the Genomic Allergen Rapid Detection (GARD) skin Dose-Response assay, are now used to predict skin sensitization potency on a continuous scale. senzagen.comaltex.org These assays provide a quantitative Point of Departure (PoD), such as a No Expected Sensitization Induction Level (NESIL), which is crucial for conducting a quantitative risk assessment (QRA) without generating new animal data. senzagen.comsenzagen.com The reproducibility and precision of these methods are being rigorously evaluated to increase confidence in their use for regulatory decision-making. senzagen.com
Evolution of Skin Sensitization Assessment
| Approach | Methodology | Key Output | Regulatory Status |
|---|---|---|---|
| Traditional | Animal testing (e.g., Local Lymph Node Assay - LLNA) | EC3 Value (Concentration for 3-fold stimulation) | Historically the standard, now being replaced. senzagen.com |
| New Approach (NAM) | In vitro assays (e.g., GARDskin Dose-Response) | Predicted NESIL value (μg/cm²). altex.orgsenzagen.com | Adopted in OECD Test Guidelines (e.g., TG 442E); used in NGRA. senzagen.comnih.gov |
The adoption of NAMs is a central component of Next Generation Risk Assessment (NGRA), a modern framework that integrates various data sources to ensure chemical safety. senzagen.comnih.gov ECHA's reports confirm a significant uptake in the use of in vitro methods, with approximately 90% of new skin and eye irritation studies from 2019-2022 being performed in vitro. europa.eu
Scientific Advancements for Enhanced Chemical Safety Assessment of this compound
Scientific advancements are providing more sophisticated tools for evaluating the safety of chemicals like this compound. These go beyond single-endpoint NAMs to create comprehensive safety assessment frameworks that are more efficient and human-relevant.
A leading advancement is the development of Next-Generation Risk Assessment (NGRA), an exposure-led, hypothesis-driven approach that relies on a suite of NAMs to evaluate safety without animal testing. ljmu.ac.uknih.gov An NGRA case study on the fragrance ingredient benzyl (B1604629) salicylate (B1505791) demonstrated how systemic toxicity can be evaluated using only non-animal methods, including in vitro metabolism, transcriptomics, and physiologically based pharmacokinetic (PBPK) modeling. nih.gov This type of framework allows for a tiered assessment, where the level of investigation is proportional to the potential exposure and hazard. ljmu.ac.uk
The Adverse Outcome Pathway (AOP) framework is another critical scientific advancement. frontiersin.org An AOP provides a structured representation of the biological events that occur from the initial interaction of a chemical with a biological system (the Molecular Initiating Event) to an adverse health outcome. frontiersin.org By understanding these pathways, scientists can select the most relevant in vitro tests to assess potential hazards, making the safety assessment more targeted and mechanistically grounded. frontiersin.org
Furthermore, the use of "omics" technologies (e.g., genomics, transcriptomics, proteomics) is revolutionizing toxicology. frontiersin.org These tools provide a vast amount of data on how a chemical affects biological systems at a molecular level, offering a holistic view of potential effects and helping to build more predictive safety models. nih.govaspis-cluster.eu The integration of these advancements into regulatory frameworks like REACH is ongoing, with the goal of creating a more efficient, accurate, and animal-free system for chemical safety assessment. ljmu.ac.ukaspis-cluster.eu
Risk Management Strategies for this compound in Chemical Mixtures
This compound is primarily used as a fragrance ingredient, meaning it is almost always part of a complex chemical mixture in a final consumer product. europa.eu Therefore, risk management strategies must account for its use in combination with many other substances.
The primary tool for managing the risk of fragrance ingredients in consumer products is the set of standards established by the International Fragrance Association (IFRA). ifrafragrance.orgeqgest.com The IFRA Standards are based on a rigorous Quantitative Risk Assessment (QRA) process, which evaluates the potential for an ingredient to cause adverse effects, such as skin sensitization, under real-world conditions of product use. europa.eu The QRA considers both the hazard properties of the ingredient and the aggregate exposure from different types of products. europa.eu
Based on the QRA, IFRA sets concentration limits for specific ingredients in various product categories. tga.gov.au These categories are defined by the way the product is used (e.g., leave-on vs. rinse-off) and the area of the body where it is applied. europa.eu This ensures that the concentration of an ingredient like this compound in a finished product remains below a level considered safe for consumers. ifrafragrance.org
Illustrative Risk Management Approach for a Fragrance Ingredient
| Product Category Example | Exposure Scenario | Typical Risk Management Measure |
|---|---|---|
| Fine Fragrance (e.g., Perfume) | Leave-on, high concentration of fragrance mixture. | Specific concentration limit based on QRA for skin contact. europa.eu |
| Rinse-off (e.g., Shampoo, Body Wash) | Brief contact, diluted use. | Higher concentration limit may be permitted compared to leave-on products. europa.eu |
| Household (e.g., Laundry Detergent) | Indirect skin contact, significant dilution. | Limits set based on potential for skin contact from laundered fabrics. tga.gov.au |
This risk management system is a dynamic process. The IFRA, through its scientific arm, the Research Institute for Fragrance Materials (RIFM), continuously reviews new scientific data and updates the standards accordingly. ifrafragrance.org This ensures that the risk management strategies for fragrance ingredients remain current and protective of public health. eqgest.com
Stakeholder Engagement and Dialogue in Regulatory Science Pertaining to this compound
Effective and science-based regulation of chemicals like this compound relies on robust engagement and dialogue among a diverse group of stakeholders. ifrafragrance.org This collaborative approach ensures that regulatory decisions are practical, enforceable, and based on the best available science, while also considering economic and social impacts. ifrafragrance.org
Key stakeholders in the regulatory process include:
Regulatory Agencies: Bodies like the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) are responsible for implementing and enforcing chemical legislation. ifrafragrance.orgtga.gov.au They conduct risk assessments and establish legal requirements.
Industry Associations: Organizations such as the International Fragrance Association (IFRA) and Fragrance Creators Association represent the manufacturers and users of fragrance ingredients. ifrafragrance.orgperfumerflavorist.com They develop industry-wide safety standards, provide data to regulators, and advocate for predictable and science-based policies. ifrafragrance.orgperfumerflavorist.com
Scientific Bodies: The Research Institute for Fragrance Materials (RIFM) and academic institutions conduct independent research and safety assessments that provide the scientific foundation for both industry standards and regulatory decisions. ifrafragrance.org
Downstream Users: Companies that formulate consumer products using fragrance ingredients are key stakeholders in ensuring compliance and product safety.
The Public and NGOs: Consumer and environmental groups play a vital role in holding regulators and industry accountable and ensuring that public health and environmental protection are prioritized. ifrafragrance.org
Dialogue occurs through various formal and informal channels, including public consultations on draft regulations, scientific workshops to discuss emerging methodologies like NAMs, and ongoing structured dialogues between industry and policymakers. europa.euifrafragrance.orgtga.gov.au This collaborative ecosystem is essential for navigating the complexities of chemical management, fostering innovation in safety science, and building consumer confidence in the safety of products containing fragrance ingredients like this compound. ifrafragrance.orgperfumerflavorist.com
Stakeholder Roles in Chemical Regulation
| Stakeholder | Primary Role | Mode of Engagement |
|---|---|---|
| Regulatory Agencies (ECHA, EPA) | Implement laws, conduct risk assessments, make regulatory decisions. tga.gov.au | Public consultations, publishing guidance, direct dialogue with industry. ifrafragrance.orgtga.gov.au |
| Industry Associations (IFRA) | Set industry safety standards, provide collective scientific data, advocate for policy. ifrafragrance.orgifrafragrance.org | Developing Codes of Practice, commissioning research, engaging with policymakers. ifrafragrance.orgperfumerflavorist.com |
| Scientific Community (RIFM, Academia) | Conduct safety research, develop new assessment methods (NAMs). ifrafragrance.orgnih.gov | Peer-reviewed publications, participation in expert panels and workshops. senzagen.comeuropa.eu |
| General Public & NGOs | Advocate for public health and environmental protection. ifrafragrance.org | Participating in public consultations, awareness campaigns. ifrafragrance.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
